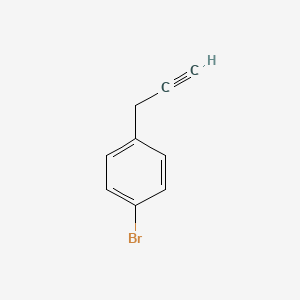

1-Bromo-4-(prop-2-YN-1-YL)benzene

Overview

Description

“1-Bromo-4-(prop-2-YN-1-YL)benzene” is a chemical compound with the molecular formula C9H7Br . It is related to other compounds such as “1-bromo-4-methyl-2-(prop-2-yn-1-yloxy)benzene” and "1-Bromo-4-[(1E)-1-propen-1-yl]benzene" .

Synthesis Analysis

The synthesis of compounds similar to “1-Bromo-4-(prop-2-YN-1-YL)benzene” has been reported in the literature . For instance, differently substituted phenol and aniline derivatives were allowed to react with propargyl bromide in the presence of K2CO3 base and acetone as solvent .Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be analyzed based on its molecular formula C9H7Br . It is related to other compounds such as “1-Bromo-4-[(1E)-1-propen-1-yl]benzene” and "1-Bromo-4-(1-Propynyl)Benzene" .Chemical Reactions Analysis

The chemical reactions involving “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be analyzed based on the reactions of similar compounds . For instance, propargyl aryl ethers were prepared by alkylation of the corresponding phenols with propargyl bromide .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the properties of similar compounds . For instance, “1-Bromo-4-[(1E)-1-propen-1-yl]benzene” has a molecular weight of 197.072 Da .Scientific Research Applications

Modular Construction of Dendritic Carbosilanes

1-Bromo-4-(prop-2-YN-1-YL)benzene has been utilized in the synthesis of molecular building blocks, particularly for dendritic carbosilanes. This process involves regiospecific hydrosilylation, enabling a modular methodology for assembling and organizing dendritic structures. This approach is significant for the synthesis of modified carbosilane dendrimers (Casado & Stobart, 2000).

Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives

A method for synthesizing (prop-2-ynyloxy)benzene derivatives from 1-Bromo-4-(prop-2-YN-1-YL)benzene has been developed. This process involves reactions with propargyl bromide and demonstrates the potential for creating various derivatives with antibacterial and antiurease effects (Batool et al., 2014).

Crystal Structure Analysis

The compound has been studied for its crystal structures, especially in the context of its derivatives. Such studies provide insights into supramolecular features like hydrogen bonding and π–π interactions, which are crucial in understanding material properties (Stein, Hoffmann, & Fröba, 2015).

Synthesis of Non-Peptide Small Molecular Antagonists

1-Bromo-4-(prop-2-YN-1-YL)benzene has been used in the synthesis of benzamide derivatives, which are non-peptide CCR5 antagonists. This application is significant in the realm of biochemical research, particularly in drug discovery (H. Bi, 2015).

Fluorescence Properties

The compound has been investigated for its fluorescence properties, especially in the context of photoluminescence in both solution and solid states. This research has implications for materials science and engineering (Liang Zuo-qi, 2015).

Safety And Hazards

Future Directions

The future directions for the study of “1-Bromo-4-(prop-2-YN-1-YL)benzene” can be inferred from the research trends of similar compounds . For instance, indole derivatives, which are structurally related to “1-Bromo-4-(prop-2-YN-1-YL)benzene”, have been found to possess diverse biological activities and have potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

1-bromo-4-prop-2-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWNVJXFLFAITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(prop-2-YN-1-YL)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

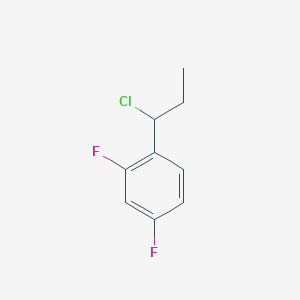

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)

![1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1525481.png)

![3-[(Benzenesulfinyl)methyl]aniline](/img/structure/B1525485.png)

![3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B1525486.png)

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![2-(pyrrolidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525498.png)